molecular formula C24H39NO5S B8270112 Leukotriene E4 methyl ester CAS No. 89461-65-4

Leukotriene E4 methyl ester

Cat. No.: B8270112
CAS No.: 89461-65-4
M. Wt: 453.6 g/mol
InChI Key: FIXJQRIEAIDXEN-UHFFFAOYSA-N
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Description

Leukotriene E4 methyl ester: is a complex organic compound that belongs to the class of leukotrienes. Leukotrienes are lipid compounds that play a significant role in inflammatory and allergic responses. This particular compound is a derivative of leukotriene E4, modified to include a cysteine residue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leukotriene E4 methyl ester involves multiple steps, starting from the basic building blocks of fatty acids and amino acids. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of bioreactors for the enzymatic steps and chemical reactors for the organic synthesis steps. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Leukotriene E4 methyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Leukotriene E4 methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Leukotriene E4 methyl ester involves its interaction with specific receptors on cell membranes, leading to the activation of signaling pathways that mediate inflammatory responses. The compound binds to leukotriene receptors, triggering a cascade of events that result in the production of pro-inflammatory cytokines and chemokines .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXJQRIEAIDXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694026
Record name S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89461-65-4
Record name S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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